molecular formula C16H25N3O2 B8268001 tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate

tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B8268001
M. Wt: 291.39 g/mol
InChI Key: NJWKZTKYZDHIBL-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C16H25N3O2. It is a benzoate ester derivative that features a tert-butyl group, an amino group, and a methylpiperazine moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The amino-benzoic acid derivative is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Piperazine Substitution: The final step involves the substitution of the amino group with 4-methylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Oxidized forms of the amino or piperazine groups.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Hydrolysis: tert-Butyl alcohol and 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways, particularly those involving piperazine derivatives known for their activity in the central nervous system.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The amino and ester groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-amino-3-(piperazin-1-yl)benzoate: Lacks the methyl group on the piperazine ring.

    tert-Butyl 4-amino-3-(4-ethylpiperazin-1-yl)benzoate: Contains an ethyl group instead of a methyl group on the piperazine ring.

    tert-Butyl 4-amino-3-(4-phenylpiperazin-1-yl)benzoate: Features a phenyl group on the piperazine ring.

Uniqueness

tert-Butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to the presence of the methyl group on the piperazine ring, which can influence its steric and electronic properties. This subtle difference can significantly impact its reactivity and interaction with biological targets, making it a distinct compound in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)12-5-6-13(17)14(11-12)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWKZTKYZDHIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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